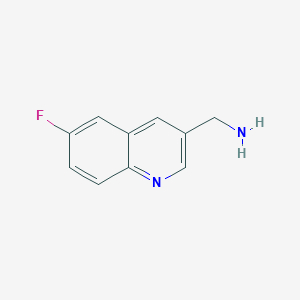
(6-Fluoroquinolin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoroquinolin-3-yl)methanamine is a chemical compound with the molecular formula C10H9FN2. It belongs to the class of fluoroquinolines, which are known for their significant biological activities, particularly in the field of antibacterial agents . The presence of a fluorine atom at the 6th position of the quinoline ring enhances its biological properties, making it a compound of interest in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroquinolin-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely . The bulk manufacturing process ensures that the compound is produced efficiently and meets the required quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroquinolin-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to various reduced forms of the compound.
Substitution: The fluorine atom at the 6th position can be substituted with other groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
(6-Fluoroquinolin-3-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Fluoroquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound prevents bacterial DNA replication and transcription, leading to cell death . This mechanism is similar to other fluoroquinolones, making it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoroquinolines such as:
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
The presence of the methanamine group at the 3rd position and the fluorine atom at the 6th position provides distinct properties that are not found in other fluoroquinolines .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(6-fluoroquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H,5,12H2 |
InChI Key |
WVHHXKVTAKBPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


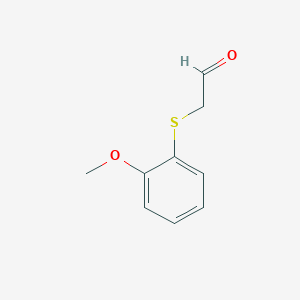

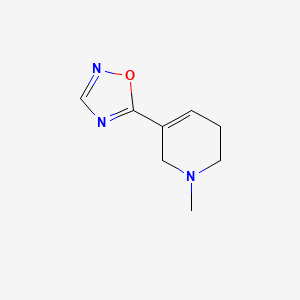
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
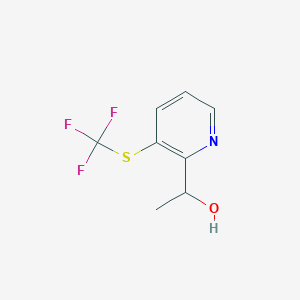
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
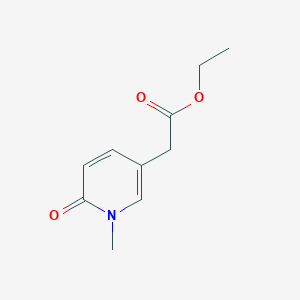
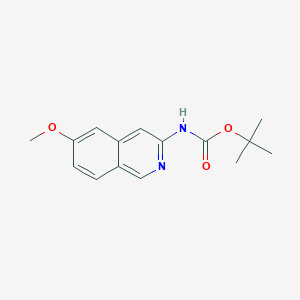
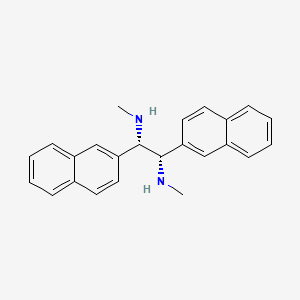
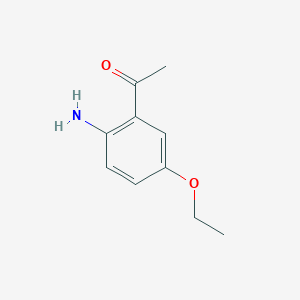
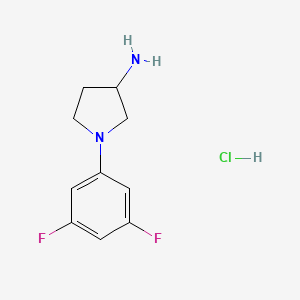
![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
